molecular formula C15H12O6S B14306167 Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate CAS No. 112211-79-7

Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate

Cat. No.: B14306167
CAS No.: 112211-79-7
M. Wt: 320.3 g/mol
InChI Key: NWEMNZQNVOVVTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate is an organic compound that features both ester and sulfonate functional groups. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and makes it useful in multiple scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate typically involves the esterification of 2-formylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl 2-formylbenzoate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product.

Types of Reactions:

    Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can also be reduced to an alcohol.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Methyl 2-[(2-carboxybenzene-1-sulfonyl)oxy]benzoate.

    Reduction: Methyl 2-[(2-hydroxybenzene-1-sulfonyl)oxy]benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The sulfonate group can enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

  • Methyl 2-formylbenzoate
  • Methyl 2-[(2-hydroxybenzene-1-sulfonyl)oxy]benzoate
  • Methyl 2-[(2-carboxybenzene-1-sulfonyl)oxy]benzoate

Comparison: Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate is unique due to the presence of both formyl and sulfonate groups, which confer distinct reactivity and solubility properties

Properties

CAS No.

112211-79-7

Molecular Formula

C15H12O6S

Molecular Weight

320.3 g/mol

IUPAC Name

methyl 2-(2-formylphenyl)sulfonyloxybenzoate

InChI

InChI=1S/C15H12O6S/c1-20-15(17)12-7-3-4-8-13(12)21-22(18,19)14-9-5-2-6-11(14)10-16/h2-10H,1H3

InChI Key

NWEMNZQNVOVVTO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1OS(=O)(=O)C2=CC=CC=C2C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.